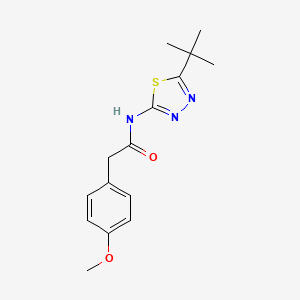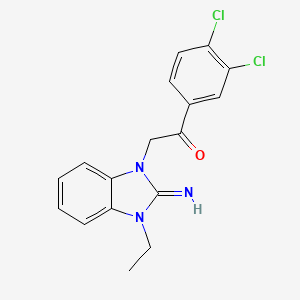![molecular formula C16H8Br2N2O2S B11675735 (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11675735.png)
(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a thiazole ring fused with a benzimidazole ring, and a dibromo-hydroxybenzylidene moiety, making it a subject of interest in organic chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with [1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by purification through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as column chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The dibromo groups can be reduced to bromine or hydrogen using reducing agents such as zinc in acetic acid or sodium borohydride.
Substitution: The bromine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Zinc in acetic acid or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of bromine or hydrogen-substituted derivatives.
Substitution: Formation of amine or thiol-substituted derivatives.
Aplicaciones Científicas De Investigación
(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or function.
Comparación Con Compuestos Similares
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with similar structural features.
4,4’-Dichlorobenzophenone: An organic compound with a similar aromatic structure.
Uniqueness
(2E)-2-(3,5-dibromo-4-hydroxybenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is unique due to its fused thiazole-benzimidazole ring system and the presence of dibromo-hydroxybenzylidene moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C16H8Br2N2O2S |
|---|---|
Peso molecular |
452.1 g/mol |
Nombre IUPAC |
(2E)-2-[(3,5-dibromo-4-hydroxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C16H8Br2N2O2S/c17-9-5-8(6-10(18)14(9)21)7-13-15(22)20-12-4-2-1-3-11(12)19-16(20)23-13/h1-7,21H/b13-7+ |
Clave InChI |
SSOADXHIJKEGBK-NTUHNPAUSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)N=C3N2C(=O)/C(=C\C4=CC(=C(C(=C4)Br)O)Br)/S3 |
SMILES canónico |
C1=CC=C2C(=C1)N=C3N2C(=O)C(=CC4=CC(=C(C(=C4)Br)O)Br)S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11675656.png)
![N,5-bis(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675657.png)



![5-(4-chlorophenyl)-N-(propan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11675696.png)
![(5E)-5-{4-[(4-iodobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11675703.png)
![(5Z)-5-{4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11675709.png)

![2-[4-(4-methylphenoxy)phenyl]-5-(3-nitrophenoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B11675720.png)
![2-fluoro-N-{5-[(4-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B11675725.png)
![6-[(2E)-2-{(2E)-3-[4-(dimethylamino)phenyl]prop-2-en-1-ylidene}hydrazinyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11675728.png)
![N-[(E)-1-(3-bromophenyl)ethylidene]-4-phenyl-1-piperazinamine](/img/structure/B11675733.png)
![4-[(E)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoic acid](/img/structure/B11675742.png)
